molecular formula C8H12 B13636016 1-Methylprop-2-ynylcyclobutane

1-Methylprop-2-ynylcyclobutane

Katalognummer: B13636016
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: ZQLDQYYSFFABBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(but-3-yn-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a but-3-yn-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-yn-2-yl)cyclobutane typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often involving the use of light or heat to initiate the cycloaddition process. Specific reagents and catalysts may be employed to enhance the efficiency and selectivity of the reaction.

Industrial Production Methods

Industrial production of (but-3-yn-2-yl)cyclobutane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(but-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the alkyne group to an alkene or alkane.

    Substitution: This reaction can replace one of the hydrogen atoms or functional groups with another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

(but-3-yn-2-yl)cyclobutane has several applications in scientific research:

Wirkmechanismus

The mechanism by which (but-3-yn-2-yl)cyclobutane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclobutane derivatives and alkynyl-substituted molecules, such as:

Uniqueness

(but-3-yn-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H12

Molekulargewicht

108.18 g/mol

IUPAC-Name

but-3-yn-2-ylcyclobutane

InChI

InChI=1S/C8H12/c1-3-7(2)8-5-4-6-8/h1,7-8H,4-6H2,2H3

InChI-Schlüssel

ZQLDQYYSFFABBI-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.